4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine-2-thiol
Description
Properties
IUPAC Name |
6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N3S/c11-6-3-5(10(12,13)14)4-16-8(6)7-1-2-15-9(18)17-7/h1-4H,(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBHKLSBBQYHTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)N=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Typical Procedure:
- Starting Material: 2-Aminopyridine or 2-chloropyridine derivatives.
- Reagents: Chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) for chlorination at the 2-position.
- Trifluoromethylation: Use of trifluoromethylating agents like Togni's reagent or trifluoromethyl iodide (CF₃I) in the presence of a copper catalyst to introduce the trifluoromethyl group at the 5-position.
Reaction Conditions:
- Elevated temperatures (~80-120°C).
- Catalysts such as copper or iron salts.
- Solvent: Dimethylformamide (DMF) or acetonitrile.
Formation of the Pyrimidine-2-Thiol Core
The pyrimidine-2-thiol core is synthesized via cyclization reactions involving thiourea derivatives and β-dicarbonyl compounds.
Typical Procedure:
- Starting materials: 2-Amino-4,6-dichloropyrimidine or related halogenated pyrimidines.
- Reagents: Thiourea or thiol derivatives to introduce the thiol group at the 2-position.
- Reaction: Nucleophilic substitution of halogens with thiourea, followed by cyclization under basic conditions (e.g., potassium carbonate in ethanol or DMF).
Reaction conditions:
- Heating at 80-120°C.
- Solvent: Ethanol, DMF, or dimethyl sulfoxide (DMSO).
Coupling of Pyridine and Pyrimidine Moieties
The key step involves coupling the pyridine intermediate with the pyrimidine-2-thiol core to form the final compound.
Methodology:
- Use of cross-coupling reactions: Palladium-catalyzed C–N or C–S bond formation.
- Reagents: Pd(0) catalysts such as Pd₂(dba)₃, with phosphine ligands like Xantphos.
- Conditions: Reflux in inert solvents such as acetonitrile or toluene, often under microwave irradiation to accelerate the process.
Example:
- The coupling of a brominated or chlorinated pyridine derivative with a thiol-functionalized pyrimidine under Pd catalysis to form the C–S bond.
Introduction of Chlorine and Trifluoromethyl Groups
Selective halogenation and trifluoromethylation are achieved via electrophilic substitution reactions:
- Chlorination: Using N-chlorosuccinimide (NCS) or similar chlorinating agents under controlled temperature.
- Trifluoromethylation: Employing reagents like Togni's reagent or trifluoromethyl iodide with copper or silver catalysts.
Final Purification and Characterization
The synthesized compound is purified through column chromatography or recrystallization . Characterization involves:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F).
- Mass spectrometry (MS) .
- Infrared spectroscopy (IR) .
- Elemental analysis .
Data Table: Summary of Preparation Methods
| Step | Reaction Type | Reagents | Catalysts | Solvent | Conditions | Notes |
|---|---|---|---|---|---|---|
| 1 | Nucleophilic aromatic substitution | POCl₃, SOCl₂ | - | DMF, Toluene | 80-120°C | Chlorination at 2-position |
| 2 | Trifluoromethylation | CF₃I, Togni's reagent | Cu, Ag | Acetonitrile | 60-100°C | Trifluoromethyl group introduction |
| 3 | Thiourea coupling | Thiourea | - | Ethanol, DMSO | 80-120°C | Formation of pyrimidine-2-thiol |
| 4 | Cross-coupling | Aryl halide, thiol | Pd₂(dba)₃ | Acetonitrile | Reflux, microwave | C–S bond formation |
| 5 | Halogenation | NCS | - | - | Room temp to 60°C | Selective chlorination |
Research Findings and Notes
- The synthesis of heterocyclic compounds like 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine-2-thiol benefits from microwave-assisted reactions to reduce reaction times and improve yields, as demonstrated in recent studies involving similar heterocycles.
- Palladium-catalyzed coupling reactions are highly efficient for forming the critical C–S bonds in these molecules, with ligand choice and reaction conditions significantly affecting yield and selectivity.
- The selective trifluoromethylation of pyridine derivatives remains challenging but can be achieved with reagents like Togni's reagent under mild conditions, providing high regioselectivity.
- The overall synthetic route emphasizes modularity , allowing for diversification of substituents to optimize biological activity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridine and pyrimidine rings can be reduced under specific conditions.
Substitution: The chlorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups into the pyridine or pyrimidine rings .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It acts as an inhibitor of certain enzymes crucial for bacterial survival, making it a potential candidate for developing novel antibiotics. For instance, studies have shown that derivatives of pyrimidine compounds can inhibit the growth of pathogenic bacteria by targeting specific metabolic pathways .
Cancer Research
Another promising application lies in cancer research. Compounds similar to 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine-2-thiol have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy against various cancer types .
Agricultural Science
Pesticide Development
The compound's structure suggests potential use as a pesticide or herbicide. Its ability to interact with biological systems can be harnessed to develop agrochemicals that target pests while minimizing harm to non-target species. Research into similar pyrimidine compounds has demonstrated their effectiveness in controlling agricultural pests and diseases .
Materials Science
Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing advanced polymers. Its unique functional groups allow for modifications that can enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in creating coatings and composites with desirable characteristics .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of pyrimidine derivatives, including this compound, which demonstrated potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to enzyme inhibition critical for bacterial cell wall synthesis .
Case Study 2: Agricultural Application
Research conducted by agricultural scientists evaluated the efficacy of pyrimidine-based compounds in controlling aphid populations on crops. The study found that formulations containing this compound significantly reduced pest populations while remaining safe for beneficial insects .
Mechanism of Action
The mechanism of action of 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine-2-thiol involves its interaction with specific molecular targets. For example, it may inhibit bacterial phosphopantetheinyl transferase, thereby attenuating bacterial growth and metabolism . The compound’s unique structural features allow it to interact with various biological pathways, making it a versatile tool in scientific research .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues from Pyrimidine-2-Thiol and Pyrimidin-2-ol Families
Table 1: Physical and Spectral Properties of Selected Analogues
Key Observations :
Key Insights :
- Anti-Inflammatory Potential: While compound 4a showed superior COX-2 binding to Diclofenac, the target compound’s -CF₃ group may further modulate enzyme affinity due to its electron-withdrawing nature .
Biological Activity
4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its anticancer, antifungal, and insecticidal properties.
- Molecular Formula : C₁₃H₈ClF₃N₃S
- Molecular Weight : 333.72 g/mol
- CAS Number : 338420-91-0
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer activity. For instance, a study evaluated its effects on various cancer cell lines:
| Cell Line | IC₅₀ (µg/mL) | Comparison |
|---|---|---|
| PC3 | 5 | Lower than Doxorubicin |
| K562 | 5 | Lower than Doxorubicin |
| HeLa | 5 | Lower than Doxorubicin |
| A549 | 5 | Lower than Doxorubicin |
The compound showed significant cytotoxicity against prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cells, indicating its potential as a therapeutic agent in oncology .
Antifungal Activity
The antifungal properties of the compound were assessed against several fungal strains. The results indicated varying degrees of efficacy:
| Fungal Strain | Inhibition Rate (%) | Comparison |
|---|---|---|
| Botrytis cinerea | 96.76 | Better than Tebuconazole |
| Sclerotinia sclerotiorum | 82.73 | Comparable to Tebuconazole |
| Dothidea | 60.48 - 90.12 | Lower than Tebuconazole |
| Phomopsis sp. | 54.37 - 82.34 | Lower than Tebuconazole |
Compounds derived from this chemical structure demonstrated excellent antifungal activity, particularly against B. cinerea, suggesting its potential use in agricultural fungicides .
Insecticidal Activity
The insecticidal effects of the compound were tested against common agricultural pests such as Spodoptera frugiperda and Mythimna separata. The results showed promising insecticidal properties:
| Insect Species | Mortality Rate (%) at 500 µg/mL |
|---|---|
| Spodoptera frugiperda | Significant mortality observed |
| Mythimna separata | Significant mortality observed |
These findings indicate that the compound could serve as an effective insecticide, potentially offering an alternative to conventional pesticides .
The biological activities of this compound are attributed to its ability to inhibit specific enzymes and pathways critical for cell viability and proliferation. For example, it has been reported to inhibit phosphopantetheinyl transferases (PPTases), which are essential for bacterial metabolism and virulence . This inhibition can lead to reduced growth rates in pathogenic microorganisms.
Case Studies
- Anticancer Study : A study involving the treatment of MCF-7 breast cancer cells with derivatives of pyrimidine, including our compound, showed that it significantly increased apoptosis markers compared to controls, suggesting a mechanism involving programmed cell death .
- Fungal Resistance : In agricultural settings, trials with B. cinerea revealed that formulations containing this compound led to lower infection rates in crops compared to untreated controls, highlighting its potential for disease management in agriculture .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine-2-thiol, and how can intermediates be optimized?
- Methodology : The synthesis likely involves coupling reactions between pyridine and pyrimidine precursors. For example, 3-chloro-5-trifluoromethyl-pyridine intermediates (e.g., 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine in ) can be functionalized via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura). Thiolation of pyrimidine rings may employ thiourea or Lawesson’s reagent. Optimization includes adjusting reaction temperature, solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., Pd for cross-couplings) .
Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?
- Methodology :
- NMR : Analyze H/C NMR for pyridine ( ~8.5–9.0 ppm) and pyrimidine ( ~6.5–8.0 ppm) proton signals; trifluoromethyl groups show distinct F peaks.
- X-ray crystallography : Single-crystal studies (as in and ) reveal bond lengths (e.g., C–S: ~1.7–1.8 Å) and dihedral angles between aromatic rings, confirming steric and electronic effects.
- HRMS : Validate molecular weight (e.g., calculated vs. observed m/z). .
Q. What are the reactivity trends of the thiol group in this compound under oxidative or alkylative conditions?
- Methodology : The thiol (-SH) group can undergo oxidation to sulfonic acids (using HO) or disulfides (via air/O). Alkylation (e.g., with methyl iodide) forms thioethers. Monitor reactions via TLC or LC-MS and characterize products using IR (S–H stretch at ~2550 cm disappears post-reaction) .
Advanced Research Questions
Q. How does this compound’s electronic structure influence its potential as a ligand in coordination polymers?
- Methodology : The pyridinyl-pyrimidine-thiol scaffold (similar to ) can act as a multidentate ligand. DFT calculations (e.g., Gaussian software) predict charge distribution and binding affinity for metals (e.g., Cu, Zn). Experimental validation involves synthesizing metal complexes and analyzing stability constants via UV-Vis titration or cyclic voltammetry .
Q. What strategies resolve contradictions in biological activity data for this compound in antimicrobial assays?
- Methodology : Discrepancies may arise from assay conditions (e.g., pH, solvent). Standardize protocols:
- Use MIC (Minimum Inhibitory Concentration) assays with Gram-positive/negative strains.
- Compare with control compounds (e.g., ciprofloxacin).
- Perform dose-response curves and statistical analysis (e.g., IC with 95% confidence intervals) .
Q. How can computational modeling predict the compound’s interactions with enzymatic targets (e.g., kinases)?
- Methodology :
- Docking studies : Use AutoDock Vina to model binding poses in ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonds (pyrimidine N–H with backbone carbonyls) and hydrophobic interactions (trifluoromethyl with Leu/Met residues).
- MD simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS). Validate with in vitro enzymatic inhibition assays .
Q. What environmental and safety protocols are critical during large-scale synthesis?
- Methodology :
- Waste management : Separate halogenated byproducts (e.g., chlorinated intermediates) and dispose via licensed facilities ( ).
- PPE : Use fume hoods, nitrile gloves, and gas detectors for HS (from thiol degradation).
- Emergency response : Neutralize spills with NaHCO for acids or vermiculite for solvents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
